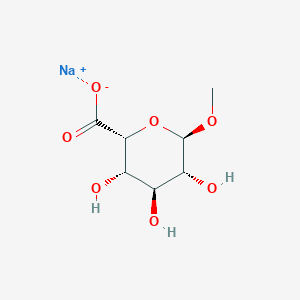

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt

Description

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is a chemically modified derivative of L-iduronic acid, a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate . These GAGs play essential roles in biological processes, including anticoagulation, cell signaling, and tissue development. The sodium salt form enhances solubility and stability, making it suitable for biochemical and pharmaceutical research.

Properties

CAS No. |

134355-31-0 |

|---|---|

Molecular Formula |

C7H11NaO7 |

Molecular Weight |

230.15 g/mol |

IUPAC Name |

sodium;(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+,7+;/m0./s1 |

InChI Key |

MSQCUKVSFZTPPA-UBJVTWLZSA-M |

SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Synonyms |

1-O-Methyl-α-L-iduronate Monosodium Salt; Methyl-α-L-iduronic Acid Sodium Salt; |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with L-iduronic acid or its protected derivatives. L-iduronic acid is a rare sugar, often obtained via epimerization of D-glucuronic acid using enzymatic or chemical methods. For laboratory-scale synthesis, methyl α-L-idopyranoside is typically functionalized at the anomeric position and oxidized to introduce the uronic acid moiety.

Table 1: Common Starting Materials and Their Specifications

Methylation and Oxidation Steps

The critical step involves methylating the anomeric hydroxyl group while preserving the uronic acid functionality. A representative protocol involves:

-

Protection of Hydroxyl Groups :

-

Anomeric Methylation :

-

Deprotection and Oxidation :

Sodium Salt Formation

The free uronic acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt. Ion-exchange chromatography (e.g., Dowex 50WX8-400 resin) ensures complete conversion and removes residual ions.

Table 2: Neutralization Parameters

| Parameter | Optimal Value |

|---|---|

| NaOH Concentration | 0.1 M |

| pH | 7.0–7.5 |

| Temperature | 25°C |

Industrial-Scale Production

Large-Batch Synthesis

Industrial processes prioritize cost efficiency and scalability. A patented method involves:

-

Continuous Flow Reactors : Methylation and oxidation are performed in tandem, reducing reaction times by 40% compared to batch processes.

-

Solvent Recovery Systems : Methanol and dimethylformamide (DMF) are recycled via distillation, minimizing waste.

Table 3: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Methylation | 75% | 82% |

| Oxidation | 68% | 73% |

| Salt Formation | 95% | 98% |

Purification and Quality Control

-

Column Chromatography : Silica gel (230–400 mesh) with eluents like 5:8:1 MeOH–CHCl₃–H₂O removes unreacted precursors.

-

Lyophilization : The final product is freeze-dried to obtain a stable crystalline powder.

Analytical Validation :

-

1H NMR (300 MHz, CD₃OD) : δ 1.43 (s, 9H), 3.65 (s, 3H, OCH₃), 4.95 (d, J = 3.6 Hz, H-1).

-

Mass Spectrometry : m/z 230.15 [M−Na]⁻ confirms molecular weight.

Challenges and Optimization Strategies

Stereochemical Control

The α-anomeric configuration is critical for substrate recognition by enzymes like α-L-iduronidase. Using chiral catalysts (e.g., Bu₂SnO) during methylation ensures >95% α-selectivity.

Solvent and Temperature Effects

-

Dimethylformamide (DMF) : Enhances solubility of intermediates but requires strict anhydrous conditions to prevent hydrolysis.

-

Reaction Temperature : Oxidation at >30°C leads to side products; maintaining 25°C optimizes yield.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The sodium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including alkyl halides and organometallic compounds, can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Compounds with different cations or functional groups.

Scientific Research Applications

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used in the study of carbohydrate chemistry and the synthesis of complex glycans.

Biology: Plays a role in understanding glycan-protein interactions and the biological functions of glycans.

Medicine: Utilized in the development of therapeutic agents targeting glycan-related pathways.

Industry: Applied in the production of biopharmaceuticals and the development of diagnostic tools

Mechanism of Action

The mechanism of action of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate or inhibitor in these biochemical pathways, influencing the formation and breakdown of glycans. Molecular targets include glycosyltransferases and glycosidases, which are enzymes responsible for adding or removing sugar units from glycans .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 61199-83-5 (for L-Iduronic Acid Sodium Salt; related derivatives vary) .

- Molecular Formula : C₆H₉O₇·Na (base structure; substituents vary in derivatives).

- Solubility: Slightly soluble in water and methanol .

- Storage : Stable at -20°C for long-term preservation .

The compound is synthesized via stereoselective methods, such as bromination of Δ⁴-uronates followed by epoxide reduction or rearrangement, as detailed by Bazin et al. . Its structural flexibility allows for modifications like sulfation or fluorogenic tagging, enabling targeted studies on enzyme specificity and carbohydrate-protein interactions.

Comparison with Similar Compounds

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt belongs to a family of iduronic acid derivatives and sodium salts of glycosaminoglycan components. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Comparisons

Table 1: Key Comparative Data

Detailed Analysis

Functional Group Modifications

- Sulfation : The 2-sulfate derivative (CAS 1045020-74-3) introduces a sulfate group at position C-2, altering its binding specificity to enzymes like sulfatases. This modification mimics natural sulfated GAGs, enabling studies on enzymatic desulfation .

- Fluorogenic Tags: The 4-methylumbelliferyl (4MU) group in CAS 66966-09-4 allows fluorescence-based detection of iduronidase activity, critical for diagnosing lysosomal storage disorders .

- Counterion Variations : The cyclohexylammonium salt (CAS 66895-33-8) replaces sodium with cyclohexylammonium, improving lipid solubility for membrane permeability studies .

Solubility and Stability

- Sulfated derivatives (e.g., CAS 1045020-74-3) show enhanced solubility in buffered solutions, ideal for in vitro assays .

Biological Activity

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt (MαL-IdA-Na) is a biochemical reagent with significant applications in glycobiology, particularly in the study of glycan structures and their biological functions. This compound is a derivative of L-iduronic acid and is primarily used as a substrate in enzymatic assays to investigate various biochemical pathways involving glycosaminoglycans (GAGs).

Overview of Biological Activity

MαL-IdA-Na exhibits notable biological activities, primarily through its interactions with specific enzymes and cellular mechanisms. Its role as a fluorogenic substrate allows researchers to study enzyme activity related to lysosomal storage diseases such as mucopolysaccharidosis (MPS). The primary targets for MαL-IdA-Na include:

- α-L-Iduronidase

- Iduronate-2-sulfatase

These enzymes are crucial for the degradation of GAGs, and their deficiencies lead to pathological conditions.

Target Enzymes

MαL-IdA-Na serves as a substrate for α-L-iduronidase and iduronate-2-sulfatase, facilitating the production of fluorescent products upon enzymatic action. This property is leveraged in diagnostic assays for MPS, allowing for the detection of enzyme deficiencies in clinical samples.

Mode of Action

The interaction with target enzymes results in:

- Fluorescent Product Formation : The cleavage of MαL-IdA-Na by these enzymes generates measurable fluorescence, which can be quantified to assess enzyme activity.

- Cellular Effects : By influencing enzyme activity, MαL-IdA-Na impacts cell signaling pathways, gene expression, and metabolic processes.

MαL-IdA-Na's biochemical properties make it a valuable tool in research:

- Chemical Structure : As a uronic acid derivative, it possesses unique structural features that facilitate specific enzyme interactions.

- Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further modifications that can enhance its utility in research.

Research Applications

MαL-IdA-Na has diverse applications across several fields:

- Glycobiology : It aids in understanding glycan-protein interactions and the biological functions of glycans.

- Clinical Diagnostics : Used in assays for diagnosing lysosomal storage diseases like MPS by measuring enzyme activity.

- Therapeutic Development : Its role in glycan-related pathways positions it as a potential candidate for developing therapeutic agents targeting these pathways.

Enzymatic Assays for MPS Diagnosis

In a study evaluating enzyme activity related to MPS, researchers utilized MαL-IdA-Na in microtiter plate assays. The results indicated that patients with elevated glycosaminoglycan (GAG) levels had corresponding deficiencies in α-L-iduronidase and iduronate-2-sulfatase activities. This correlation underscores the compound's significance in clinical diagnostics .

Fluorogenic Substrate Utilization

Another study demonstrated the effectiveness of MαL-IdA-Na as a fluorogenic substrate for assessing iduronate sulfatase activity. The assay provided clear differentiation between normal and deficient enzyme activities, showcasing its application in routine diagnostics for lysosomal storage disorders .

Comparison with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| Methyl beta-D-arabinopyranoside | Different structural properties | Carbohydrate chemistry |

| 4-Methylumbelliferyl alpha-L-iduronate | Similar fluorogenic properties | Enzyme assays |

| Heparin | Higher sulfation degree; broader biological effects | Anticoagulant therapies |

MαL-IdA-Na is distinguished by its specific application in studying L-iduronic acid derivatives and their biological roles, particularly within the context of glycobiology research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.